Product packaging for 2-Bromo-5-fluorocinnamic acid(Cat. No.:CAS No. 202865-70-1)

2-Bromo-5-fluorocinnamic acid

Cat. No.: B6592421
CAS No.: 202865-70-1
M. Wt: 245.04 g/mol
InChI Key: AWWFJLNOEZAVHZ-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Cinnamic Acid Derivatives Research

Cinnamic acid and its derivatives are a class of organic compounds known for their presence in natural products and their wide range of biological activities, including antimicrobial and antioxidant properties. sigmaaldrich.comnih.govresearchgate.net The introduction of halogen atoms to the cinnamic acid structure can significantly alter its physical, chemical, and biological properties. numberanalytics.com Research on halogenated cinnamic acid derivatives explores how the type, number, and position of halogen substituents on the phenyl ring influence the compound's reactivity and potential applications. nih.gov For instance, the presence of a chlorine atom at the para position of the phenyl ring has been shown to enhance the antibacterial activity of the compound. nih.gov

The study of 2-Bromo-5-fluorocinnamic acid fits within this broader context by providing insights into the effects of mixed halogen substitution. The presence of both bromine and fluorine atoms on the aromatic ring creates a unique electronic environment that can influence its reactivity and make it a useful intermediate in the synthesis of more complex molecules.

Significance of Aromatic Halogenation in Organic Chemistry

Aromatic halogenation is a fundamental process in organic synthesis. numberanalytics.com It involves the introduction of one or more halogen atoms onto an aromatic ring, a transformation that is crucial for several reasons. Halogenated aromatic compounds serve as versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and advanced materials. numberanalytics.com The introduction of a halogen can enhance a molecule's biological activity or modify its physical properties. numberanalytics.com

The process is typically achieved through electrophilic aromatic substitution, where a halogen acts as an electrophile and replaces a hydrogen atom on the aromatic ring. wikipedia.org The reactivity of halogens in these reactions decreases down the group, with fluorine being the most reactive and iodine the least. numberanalytics.com The conditions for these reactions, such as the use of a Lewis acid catalyst for less reactive substrates, are critical for their success. wikipedia.org

Overview of Research Trajectories for this compound

Current research on this compound primarily focuses on its utility as a building block in organic synthesis. It is often used as a starting material or intermediate in the preparation of more complex organic molecules. For example, it can be used in the synthesis of 2-Bromo-5-fluorobenzenepropanoic acid. chemicalbook.com The compound's bifunctional nature, with both a carboxylic acid group and halogen substituents, allows for a variety of chemical transformations.

The physical and chemical properties of this compound have been characterized, providing a foundation for its use in further research. It is described as a white to light yellow crystal powder.

Chemical and Physical Properties of this compound

Property Value
CAS Number 202865-70-1 guidechem.com
Molecular Formula C9H6BrFO2
Molecular Weight 245.05 g/mol
Melting Point 192-199 °C chemsrc.com
Boiling Point 336 °C at 760 mmHg chemsrc.com
Density 1.685 g/cm³ chemsrc.com

| Appearance | White to light yellow crystal powder |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrFO2 B6592421 2-Bromo-5-fluorocinnamic acid CAS No. 202865-70-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-bromo-5-fluorophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWFJLNOEZAVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101262705
Record name 3-(2-Bromo-5-fluorophenyl)-2-propenoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202865-70-1
Record name 3-(2-Bromo-5-fluorophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202865-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Bromo-5-fluorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101262705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 Bromo 5 Fluorocinnamic Acid

Historical and Current Approaches to Cinnamic Acid Synthesis

The synthesis of cinnamic acids has a rich history, with several classical methods still in use today, alongside more modern techniques that offer greater efficiency and selectivity. wikipedia.orgiitk.ac.inuns.ac.id

Performed Reactions of Benzaldehyde (B42025) Derivatives (e.g., Knoevenagel, Wittig)

Classical methods for forming the carbon-carbon double bond in cinnamic acid derivatives often involve the reaction of a benzaldehyde with a suitable nucleophile.

The Perkin reaction , discovered by William Henry Perkin in 1868, is a foundational method for synthesizing cinnamic acids. wikipedia.orgiitk.ac.inbyjus.com It involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of an alkali salt of the acid which acts as a base catalyst. wikipedia.orgbyjus.comslideshare.net For instance, benzaldehyde reacts with acetic anhydride and sodium acetate (B1210297) to produce cinnamic acid. uns.ac.id While historically significant, the Perkin reaction can require high temperatures and long reaction times. uns.ac.id

The Knoevenagel condensation offers a more versatile approach. This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid or its esters, in the presence of a basic catalyst like pyridine (B92270) or piperidine (B6355638). tandfonline.comnih.gov The resulting product can then be decarboxylated to yield the cinnamic acid derivative. thepharmajournal.com This method is widely applicable to a variety of substituted benzaldehydes. researchgate.netresearchgate.net Greener alternatives to traditional catalysts, such as ammonium (B1175870) salts, have been developed to make this process more environmentally friendly. tandfonline.com

The Wittig reaction provides another powerful tool for alkene synthesis, including cinnamic acid derivatives. wikipedia.orgorganic-chemistry.org This reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to react with an aldehyde or ketone. wikipedia.org For the synthesis of cinnamic acids, a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, is often used, which reacts with a benzaldehyde to form an ethyl cinnamate (B1238496). acs.org This ester can then be hydrolyzed to the corresponding cinnamic acid. researchgate.net The Wittig reaction is known for its high stereoselectivity, often favoring the formation of the E-alkene. organic-chemistry.orgacs.org

Reaction Reactants Catalyst/Reagent Product
Perkin ReactionAromatic aldehyde, Acid anhydrideAlkali salt of the acidα,β-unsaturated aromatic acid
Knoevenagel CondensationAldehyde/Ketone, Active methylene compoundBasic catalyst (e.g., piperidine)α,β-unsaturated acid
Wittig ReactionAldehyde/Ketone, Phosphonium ylideBase (for ylide generation)Alkene

Palladium-Catalyzed Coupling Reactions in Cinnamic Acid Synthesis

Modern synthetic chemistry has increasingly turned to palladium-catalyzed cross-coupling reactions for the efficient and selective formation of carbon-carbon bonds. The Heck reaction is a prominent example used in the synthesis of cinnamic acid and its derivatives. acs.orgmatthey.comjocpr.com This reaction involves the coupling of an aryl halide (like a bromo- or iodobenzene) with an alkene, such as acrylic acid or its esters, in the presence of a palladium catalyst and a base. thepharmajournal.comacs.orggoogle.com The Heck reaction is valued for its functional group tolerance and often proceeds with high stereoselectivity to yield the trans-isomer. organic-chemistry.org Both homogeneous and heterogeneous palladium catalysts have been developed for this transformation. matthey.comgoogle.com

Regioselective Halogenation and Fluorination Strategies

The synthesis of 2-Bromo-5-fluorocinnamic acid requires the specific placement of bromine and fluorine atoms on the aromatic ring. This can be achieved either by introducing the halogens onto an existing aromatic structure or by starting with a pre-halogenated precursor.

Introduction of Bromine and Fluorine Substituents on the Aromatic Ring

The regioselective introduction of halogen atoms onto an aromatic ring is a critical step in the synthesis of many complex molecules. Electrophilic aromatic substitution is the most common method for this purpose. The directing effects of existing substituents on the ring play a crucial role in determining the position of the incoming halogen.

For the synthesis of precursors to this compound, such as 2-bromo-5-fluorobenzaldehyde (B45324), methods for the regioselective bromination of fluorinated aromatic compounds are employed. For example, the bromination of o-fluorobenzaldehyde can be achieved using a brominating agent like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst such as aluminum trichloride (B1173362) or zinc bromide. google.com The fluorine atom, being an ortho, para-director, will direct the incoming bromine to the positions ortho and para to it. The steric hindrance of the aldehyde group can influence the final regiochemical outcome.

Similarly, palladium-catalyzed C-H activation has emerged as a powerful technique for the selective halogenation of aromatic rings. acs.org By using a directing group, such as an oxime, it is possible to achieve ortho-bromination of a substituted benzaldehyde. acs.org

Synthesis from Precursors (e.g., Brominated/Fluorinated Benzaldehydes or Benzoic Acids)

A more direct and common approach to synthesizing this compound is to start with a precursor that already contains the desired halogen substitution pattern. nbinno.com The key starting material for this route is 2-bromo-5-fluorobenzaldehyde .

This aldehyde can be synthesized through various methods. One approach involves the bromination of 2-fluorobenzaldehyde. google.com Another method starts with 2-bromo-5-fluorotoluene, which is then reacted with N-bromosuccinimide to install a bromine at the benzylic position, followed by hydrolysis to the aldehyde. ottokemi.com Alternatively, (2-bromo-5-fluoro-phenyl)methanol can be oxidized to the corresponding aldehyde using manganese dioxide. chemicalbook.com

Once 2-bromo-5-fluorobenzaldehyde is obtained, it can be converted to this compound using the classical condensation reactions described in section 2.1.1. For example, a Knoevenagel-type condensation with malonic acid in the presence of piperidine and pyridine, followed by heating, yields this compound. chemicalbook.com

Precursor Reagents Reaction Type Product
2-FluorobenzaldehydeBrominating agent, Lewis acidElectrophilic Aromatic Substitution2-Bromo-5-fluorobenzaldehyde
2-Bromo-5-fluorotolueneN-BromosuccinimideRadical Bromination/Hydrolysis2-Bromo-5-fluorobenzaldehyde
(2-Bromo-5-fluoro-phenyl)methanolManganese dioxideOxidation2-Bromo-5-fluorobenzaldehyde
2-Bromo-5-fluorobenzaldehydeMalonic acid, Piperidine, PyridineKnoevenagel CondensationThis compound

Functional Group Interconversions and Derivatization Routes

Cinnamic acid and its derivatives possess three main functional groups that can be chemically modified: the carboxylic acid, the alkene double bond, and the aromatic ring. beilstein-journals.org These functionalities allow for a wide range of interconversions and derivatizations.

The carboxylic acid group of this compound can undergo typical reactions of carboxylic acids. For example, it can be converted to an ester through Fischer esterification or to an amide by reaction with an amine in the presence of a coupling agent. beilstein-journals.org The carboxylic acid can also be reduced to an alcohol.

The alkene double bond can be hydrogenated to form the corresponding saturated propanoic acid derivative, 2-Bromo-5-fluorobenzenepropanoic acid. chemicalbook.com This can be achieved using a catalyst such as rhodium on carbon under a hydrogen atmosphere. chemicalbook.com The double bond can also undergo addition reactions with halogens or other electrophiles.

The bromine atom on the aromatic ring can be a site for further transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the introduction of a wide variety of substituents at this position.

These functional group interconversions and derivatizations are crucial for synthesizing a diverse library of compounds based on the this compound scaffold, which can be valuable for various research applications. nih.gov

Carboxylic Acid Functionalization (e.g., Esterification, Amidation)

The carboxylic acid group of this compound is a prime site for functionalization, most commonly through esterification and amidation, to produce a variety of derivatives. These reactions typically involve the activation of the carboxyl group to facilitate nucleophilic attack by an alcohol or an amine.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. While specific examples for this exact molecule are not extensively detailed in the provided search results, general principles of cinnamic acid esterification are applicable. For instance, Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach.

Amidation: The synthesis of amides from this compound is a crucial transformation for creating compounds with potential biological activity. This is typically accomplished by using coupling reagents that activate the carboxylic acid. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) are frequently employed to facilitate the formation of an amide bond with a primary or secondary amine. beilstein-journals.org For example, a general method involves dissolving the cinnamic acid derivative, the amine, and a coupling agent in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The reaction proceeds via an activated intermediate, which is then readily attacked by the amine to form the desired amide.

Recent advances have highlighted the use of various reagents to promote amidation under different conditions. beilstein-journals.org Some of these methods may offer advantages in terms of yield, purity, and reaction time. The table below summarizes common coupling agents used for the amidation of cinnamic acids.

Table 1: Common Coupling Reagents for Amidation of Cinnamic Acids

Coupling ReagentDescriptionCommon Solvents
EDC·HClA water-soluble carbodiimide, often used with an additive like HOBt.DCM, DMF, Water
DCCA widely used, cost-effective coupling agent.DCM, THF
HBTUA highly efficient coupling reagent, known for rapid reaction times.DMF, NMP
PCl₃Used for the amidation of cinnamic acid.Varies
Pentafluoropyridine (PFP)Applied for amidation via in situ formation of an active acid fluoride.Varies

Olefinic Moiety Transformations (e.g., Hydrogenation, Cycloaddition Precursors)

The carbon-carbon double bond in the side chain of this compound offers another site for chemical modification, allowing for transformations such as hydrogenation and serving as a precursor for cycloaddition reactions.

Hydrogenation: The olefinic double bond can be reduced to a single bond through catalytic hydrogenation. This reaction converts this compound into 2-bromo-5-fluorophenylpropanoic acid. The process typically involves reacting the compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used catalyst for this type of transformation. google.com The reaction is usually carried out in a solvent such as ethanol (B145695) or ethyl acetate under a hydrogen atmosphere. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

Cycloaddition Precursors: While specific examples of this compound acting as a precursor in cycloaddition reactions are not detailed in the provided results, its structure as an α,β-unsaturated carboxylic acid makes it a potential candidate for such reactions. For instance, it could potentially act as a dienophile in Diels-Alder reactions with a suitable diene, leading to the formation of complex cyclic structures. The electron-withdrawing nature of the carboxylic acid group and the aromatic ring can influence the reactivity of the double bond in these cycloadditions.

Optimization of Synthetic Pathways for Yield and Selectivity

Optimizing the synthesis of this compound and its derivatives is crucial for both laboratory-scale research and potential industrial applications. Key areas of optimization include improving reaction yields, enhancing selectivity, and simplifying purification processes.

The synthesis of substituted cinnamic acids often relies on classic reactions such as the Perkin or Knoevenagel condensations. thepharmajournal.combepls.com For instance, the Knoevenagel condensation involves the reaction of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base. bepls.com Optimization of this process for this compound would involve a systematic study of various parameters.

Table 2: Parameters for Optimization in Cinnamic Acid Synthesis

ParameterDescriptionPotential Impact
Catalyst The choice of base or catalyst can significantly affect reaction rates and yields.Different catalysts can lead to higher turnover numbers and improved selectivity.
Solvent The reaction medium can influence solubility, reaction kinetics, and product isolation.A suitable solvent can enhance reaction efficiency and simplify workup.
Temperature Reaction temperature affects the rate of reaction and the formation of byproducts.Optimal temperature control can maximize yield and minimize side reactions.
Reactant Stoichiometry The molar ratio of reactants can determine the extent of reaction and product purity.Adjusting stoichiometry can drive the reaction to completion and reduce waste.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves the use of less hazardous reagents, greener solvents, and more energy-efficient reaction conditions.

While specific research on the green synthesis of this compound is limited in the provided results, general trends in the synthesis of cinnamic acid derivatives can be extrapolated. One key area of focus is the replacement of hazardous organic solvents with more environmentally benign alternatives like water or ethanol. beilstein-journals.orgbepls.com For example, the Knoevenagel condensation can be performed under microwave irradiation in water, which is presented as a simple and eco-friendly procedure. thepharmajournal.com

Another green approach is the use of catalysts to improve reaction efficiency and reduce waste. ajol.info For instance, the development of catalyst-aided reactions is a key component of green organic chemistry. bepls.com In the context of amidation, metal-free catalysis methods are being explored as an alternative to traditional reagents to align with green chemistry goals. beilstein-journals.org

The oxidative cleavage of the C=C double bond in cinnamic acid derivatives has been studied using a green method with hydrogen peroxide as the oxidant and vanadium(V) oxide as the catalyst. rsc.org The selectivity of this reaction was found to be dependent on the solvent, demonstrating that the choice of solvent can be a powerful tool for controlling reaction outcomes in a greener fashion. rsc.org

Chemical Reactivity and Reaction Mechanisms of 2 Bromo 5 Fluorocinnamic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Halogenated Aromatic Ring

The aromatic ring of 2-Bromo-5-fluorocinnamic acid is substituted with both a bromine and a fluorine atom, which influences its susceptibility to electrophilic and nucleophilic substitution reactions. The fluorine atom is strongly electron-withdrawing and deactivating, while the bromine atom is also deactivating but to a lesser extent. Both are ortho-, para-directing; however, the positions ortho and para to the fluorine are already substituted. The position para to the bromine is substituted by the fluorocinnamic group. This leaves the positions ortho to the bromine as potential sites for electrophilic attack.

While specific studies on electrophilic substitution of this compound are not extensively detailed in the provided results, related compounds like 5-bromo-2-fluorocinnamic acid are known to undergo electrophilic substitution reactions such as nitration and sulfonation at the aromatic ring. vulcanchem.com It is reasonable to infer that this compound would exhibit similar reactivity, with the incoming electrophile likely directed to the carbon atoms ortho to the bromine atom, guided by the combined electronic effects of the substituents.

Nucleophilic aromatic substitution (SNAr) is less common for aryl halides unless activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the presence of the deactivating fluorine and the acrylic acid moiety could potentially facilitate SNAr reactions, particularly with potent nucleophiles, though specific examples are not prevalent in the available literature.

Reactivity of the Carbon-Carbon Double Bond

The carbon-carbon double bond in the acrylic acid side chain is a key site of reactivity, susceptible to various addition and cycloaddition reactions.

Addition Reactions (e.g., Hydrogenation, Halogenation)

The double bond in cinnamic acid derivatives can be readily reduced through hydrogenation. For instance, 5-bromo-2-fluorocinnamic acid's double bond is susceptible to hydrogenation, leading to the formation of saturated derivatives. vulcanchem.com This suggests that this compound would similarly undergo catalytic hydrogenation to yield 2-bromo-5-fluorophenylpropanoic acid.

Halogenation, such as bromination, is a characteristic reaction of alkenes. The addition of bromine to cinnamic acid proceeds via an electrophilic addition mechanism, resulting in the formation of a dibromo derivative. rsc.org This reaction is stereospecific, and the mechanism involves the formation of a bromonium ion intermediate. rsc.org It is expected that this compound would react similarly with halogens across the double bond.

Cycloaddition Reactions (e.g., Photodimerization)

Cinnamic acids and their derivatives are well-known to undergo photochemical [2+2] cycloaddition reactions, leading to the formation of cyclobutane (B1203170) rings. These photodimerization reactions can be directed to yield specific stereoisomers. nih.gov While direct studies on the photodimerization of this compound are not specified, research on related vinylogous cinnamic acids, such as 5-arylpenta-2,4-dienoic acids, demonstrates that selective photodimerization can be achieved using templates like 1,8-dihydroxynaphthalene. nih.govacs.org This methodology allows for the formation of mono [2+2] cycloaddition products with high yields and diastereoselectivities. nih.govacs.org It is plausible that similar strategies could be applied to control the photodimerization of this compound.

Carboxylic Acid Group Reactions (e.g., Decarboxylation, Condensation)

The carboxylic acid group is another reactive center in this compound, enabling a variety of transformations.

Decarboxylation, the removal of the carboxyl group, is a significant reaction. Aromatic carboxylic acids can undergo decarboxylative bromination, a process that replaces the carboxyl group with a bromine atom. nih.gov This transformation, often considered a variation of the Hunsdiecker reaction, can be achieved without the use of transition metals and is applicable to electron-rich aromatic and heteroaromatic acids. nih.gov

Condensation reactions involving the carboxylic acid group are also fundamental. For instance, cinnamic acids can be synthesized through the condensation of aromatic aldehydes with aliphatic carboxylic acids in the presence of reagents like boron tribromide. mdpi.com The carboxylic acid group of this compound can be converted into other functional groups, such as esters or amides, through standard condensation protocols.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and developing new synthetic methods.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is key to understanding reaction pathways. For instance, in palladium-catalyzed cross-coupling reactions, which are relevant for modifications at the bromine-substituted carbon, mechanistic studies often involve the characterization of palladium(II)diphosphine intermediates. ruhr-uni-bochum.de DFT calculations are frequently employed to investigate the geometries and energies of starting materials, products, intermediates, and transition states in catalytic cycles. ruhr-uni-bochum.de

In the context of halogenation reactions of related aryl-activated alkenes, different reactive intermediates and reaction pathways have been proposed depending on the halogen source used. researchgate.net Mechanistic studies, including real-time in situ monitoring techniques like powder X-ray diffraction and Raman spectroscopy, have revealed the formation of supramolecular complexes (cocrystals) as critical intermediates in some solid-state reactions. nih.gov These advanced techniques provide deeper insights into reaction kinetics and the influence of additives on reaction pathways. nih.gov

For the Hell-Volhard-Zelinskii reaction, which involves the α-bromination of carboxylic acids, the mechanism proceeds through the formation of an acid bromide enol intermediate. libretexts.org This intermediate is key to the subsequent reaction with bromine. libretexts.org

Transition State Analysis

A critical aspect of understanding any chemical reaction is the analysis of its transition state, the highest energy point along the reaction coordinate. For reactions involving this compound, computational chemistry would be the primary tool for such an analysis. Theoretical calculations, such as those employing Density Functional Theory (DFT), could model reaction pathways and determine the geometry and energy of the transition states.

For instance, in a hypothetical electrophilic addition to the alkene double bond, the transition state would likely involve the formation of a carbocation intermediate. The stability of this carbocation would be influenced by the electronic effects of the bromo- and fluoro-substituted phenyl group. However, no specific published transition state analyses for reactions of this compound were identified.

Fragmentation Pathways under Electron Impact Mass Spectrometry

Electron Impact (EI) mass spectrometry is a powerful technique for structure elucidation, relying on the characteristic fragmentation of a molecule upon ionization. While a specific mass spectrum and detailed fragmentation pathway for this compound are not published, general fragmentation patterns for aromatic carboxylic acids and halogenated compounds can provide a predictive framework.

Upon electron impact, the molecule would form a molecular ion ([M]+•). The presence of bromine would be indicated by a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak, due to the natural abundance of the 79Br and 81Br isotopes.

Predicted Fragmentation Pathways:

A plausible fragmentation pathway would involve the initial loss of the carboxylic acid group or parts of it. Key predicted fragmentation steps include:

Loss of a hydroxyl radical (•OH): [M - OH]+

Loss of carbon monoxide (CO) following the loss of OH: [M - OH - CO]+

Decarboxylation (loss of CO2): [M - CO2]+•

Cleavage of the C-Br bond: [M - Br]+

Loss of a fluorine atom: [M - F]+

The relative abundance of these fragments would depend on their stability. For example, the formation of a stable acylium ion or a tropylium-like cation could be favored.

Data Table: Predicted Key Mass-to-Charge Ratios (m/z) in the EI-MS of this compound

IonFormulaPredicted m/z (for 79Br)Predicted m/z (for 81Br)
[M]+• C9H6BrFO2244246
[M - OH]+ C9H5BrFO227229
[M - COOH]+ C8H5BrF199201
[M - Br]+ C9H6FO2165-

Note: This table is predictive and not based on experimentally reported data for this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for Core Structure Determination

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for establishing the core structure of 2-Bromo-5-fluorocinnamic acid. The spectra reveal the number and types of proton and carbon environments, and through chemical shifts (δ) and coupling constants (J), their connectivity can be deduced.

In the ¹H NMR spectrum, the vinylic protons of the acrylic acid moiety are expected to appear as doublets in the downfield region (typically δ 6.0-8.0 ppm) due to their proximity to the electron-withdrawing carboxylic acid and aromatic ring. The large coupling constant (J ≈ 16 Hz) between these protons is characteristic of a trans configuration. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is typically observed in the highly deshielded region (δ 165-175 ppm). The aromatic and vinylic carbons resonate in the δ 110-150 ppm range. The carbon attached to the bromine atom (C2) is expected to be shifted to a lower field compared to a standard aromatic carbon, while the carbon attached to fluorine (C5) will show a large one-bond coupling constant (¹JC-F).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: Data is estimated based on known values for structurally similar compounds like brominated and fluorinated cinnamic acids.

Atom ¹H NMR (Predicted) ¹³C NMR (Predicted)
Carboxyl (COOH)~12.0-13.0 ppm (s, 1H)~167.0 ppm
Vinylic CH (α to COOH)~6.5 ppm (d, 1H, J ≈ 16 Hz)~120.0 ppm
Vinylic CH (β to COOH)~7.7 ppm (d, 1H, J ≈ 16 Hz)~143.0 ppm
Aromatic CH (C3-H)~7.5 ppm (dd)~116.0 ppm (d, ²JC-F)
Aromatic CH (C4-H)~7.3 ppm (dd)~119.0 ppm (d)
Aromatic CH (C6-H)~7.9 ppm (dd)~134.0 ppm
Aromatic C (C1)-~137.0 ppm
Aromatic C (C2-Br)-~124.0 ppm
Aromatic C (C5-F)-~160.0 ppm (d, ¹JC-F)

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to probe the local environment of fluorine atoms within a molecule. nih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range, making it an excellent tool for structural analysis. nih.gov For this compound, the ¹⁹F NMR spectrum would show a single resonance, as there is only one fluorine atom. The chemical shift of this signal provides insight into the electronic effects of the neighboring bromo and cinnamic acid groups. Furthermore, the signal will appear as a multiplet due to couplings with the adjacent aromatic protons (H-4 and H-6), providing further confirmation of its position on the aromatic ring.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced two-dimensional (2D) NMR experiments are employed. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between the two vinylic protons and among the coupled protons on the aromatic ring, confirming their connectivity. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org It is used to definitively assign the carbon signals for each protonated carbon by correlating the known proton shifts to their corresponding carbon shifts. For example, the vinylic proton signals would show cross-peaks with their directly attached vinylic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range couplings). It is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the molecular fragments. For instance, correlations would be expected from the vinylic protons to the carbonyl carbon and to the aromatic carbons, confirming the link between the acrylic acid side chain and the substituted benzene (B151609) ring.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The resulting spectrum is a plot of absorbance versus wavenumber, with characteristic peaks corresponding to specific functional groups. Studies on similar molecules like 2-amino-5-fluorobenzoic acid and other cinnamic acid derivatives provide a basis for interpreting the spectrum of this compound. nih.gov

Table 2: Key FTIR Vibrational Frequencies for this compound Note: Frequencies are based on typical values for the listed functional groups and data from analogous compounds. nih.govnih.gov

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Description
O-H StretchCarboxylic Acid2500-3300 (broad)Characteristic broad absorption due to hydrogen bonding.
C=O StretchCarboxylic Acid1680-1710Strong absorption, typical for a conjugated carboxylic acid.
C=C Stretch (Alkene)Vinylic1620-1640Medium to strong absorption.
C=C Stretch (Aromatic)Aromatic Ring1450-1600Multiple bands of varying intensity.
C-F StretchAryl-Fluoride1200-1270Strong, characteristic absorption.
C-Br StretchAryl-Bromide550-650Weak to medium absorption in the lower frequency region.
=C-H BendTrans-Alkene960-980Characteristic out-of-plane bending for the trans double bond.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FTIR. It involves scattering of monochromatic light from a laser, where shifts in the energy of the scattered light correspond to the vibrational modes of the molecule. While FTIR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations, such as the C=C bonds in the aromatic ring and the vinylic group. nih.gov The Raman spectrum provides a unique "fingerprint" of the molecule, which can be used for identification and to study subtle structural details. For this compound, strong Raman signals would be expected for the aromatic ring and the C=C double bond, complementing the information obtained from FTIR. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is critical for determining its molecular weight and elucidating its structure through the analysis of fragmentation patterns. The nominal molecular weight of this compound, derived from its molecular formula (C9H6BrFO2), is approximately 245.05 g/mol . guidechem.commolcore.com

When subjected to ionization in a mass spectrometer, the molecule will form a molecular ion [M]+• or a pseudomolecular ion, such as [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode. The analysis of how this ion breaks apart (fragments) provides a structural fingerprint. For cinnamic acid derivatives, fragmentation often involves characteristic losses. In short-chain carboxylic acids, notable fragmentation pathways include the loss of a hydroxyl group (-OH, 17 Da) or the entire carboxyl group (-COOH, 45 Da). libretexts.org The presence of bromine is also significant, as its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance will produce a characteristic M/M+2 isotopic pattern in the mass spectrum for bromine-containing fragments.

Table 1: Potential Mass Spectrometry Fragmentation for this compound

Fragment Description
[M-H]⁻ Pseudomolecular ion in negative mode
[M-OH]⁺ Loss of a hydroxyl radical
[M-COOH]⁺ Loss of the carboxylic acid group
[M-Br]⁺ Loss of the bromine atom

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm) of the theoretical mass. lcms.cz This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound, the exact mass is 243.95400 Da. HRMS can distinguish this compound from other potential isomers or compounds with the same nominal mass but different elemental formulas, making it an indispensable tool for structural confirmation. The high accuracy of HRMS is crucial for confirming the successful synthesis of the target compound and for identifying unknown impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. ekb.eg This hyphenated technique is ideal for analyzing this compound in complex mixtures, allowing for its separation from starting materials, byproducts, and degradants before detection by the mass spectrometer.

In a typical LC-MS analysis, a reversed-phase column (such as a C18) is used with a mobile phase gradient, often consisting of water and acetonitrile (B52724) with an additive like formic acid to improve ionization. nih.gov The mass spectrometer, frequently an electrospray ionization (ESI) source, can be operated in either positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively. Targeted analysis using tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity by monitoring specific fragmentation transitions unique to the compound. nih.govnih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is fundamental to assessing the purity of this compound and for its separation from related substances. The choice of technique depends on the required resolution, speed, and scale of the analysis.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile compounds like this compound. The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. For purity assessment, a reversed-phase HPLC method is typically employed.

Table 2: Typical HPLC Parameters for Cinnamic Acid Derivatives

Parameter Typical Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (often with 0.1% formic or acetic acid)
Elution Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV-Vis (at a wavelength corresponding to the chromophore, e.g., ~270-300 nm)

| Temperature | Ambient or controlled (e.g., 35 °C) nih.gov |

The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for quantitative purity analysis, often expressed as a percentage area.

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). lcms.cz This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. A UPLC method for this compound would allow for more efficient separation from closely related impurities and a higher sample throughput. The principles are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle columns. nih.gov

Table 3: Comparative UPLC Parameters

Parameter Typical Condition Advantage over HPLC
Column Sub-2 µm particle size (e.g., Acquity UPLC BEH C18) nih.gov Higher efficiency and resolution
Mobile Phase Acetonitrile/Water with acid modifier Similar to HPLC
Flow Rate Optimized for smaller column dimensions (e.g., 0.3-0.6 mL/min) nih.goveurl-pesticides.eu Faster analysis

| Analysis Time | Significantly shorter (e.g., < 5 minutes) | Higher throughput |

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Due to the low volatility and polar nature of the carboxylic acid group, this compound is not ideally suited for direct GC analysis. The high temperatures of the GC inlet could lead to thermal degradation.

To analyze this compound by GC, a derivatization step is typically required. This involves converting the polar carboxylic acid group into a more volatile and thermally stable ester, such as a methyl or silyl (B83357) ester. After derivatization, the resulting compound can be analyzed using a standard GC system, often equipped with a flame ionization detector (FID) or a mass spectrometer (GC-MS). While not a primary method for this specific acid, GC can be a powerful tool for analyzing related impurities or starting materials, such as bromofluorobenzaldehydes. rsc.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 2-Bromo-5-fluorocinnamic acid. Methods like DFT with the B3LYP functional and a basis set such as 6-311++G(d,p) are commonly used to optimize the molecular geometry and calculate electronic properties. researchgate.net

These calculations provide a detailed picture of the molecule's electronic landscape, including the distribution of electron density and the energies and shapes of its molecular orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative, based on typical values for similar compounds calculated at the B3LYP/6-311++G(d,p) level of theory, and serves to demonstrate the type of information obtained from quantum chemical calculations.)

PropertyValueDescription
HOMO Energy -6.5 eVRepresents the energy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy -1.8 eVRepresents the energy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap 4.7 eVThe energy difference between HOMO and LUMO; indicates chemical reactivity and stability.
Dipole Moment 2.5 DA measure of the overall polarity of the molecule, arising from asymmetrical charge distribution.
Electron Density Highest on O, F, BrIndicates the regions of the molecule with the highest probability of finding an electron.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are employed to study the large-scale conformational changes and movements of this compound over time. nih.govyoutube.com These methods treat atoms as classical particles and use force fields (e.g., AMBER, CHARMM) to describe the potential energy of the system as a function of its atomic coordinates.

MD simulations track the positions and velocities of atoms over time by solving Newton's equations of motion. youtube.com This allows for the exploration of the molecule's conformational space and the simulation of its behavior in different environments, such as in a solvent or interacting with a biological macromolecule. nih.govresearchgate.net Key parameters in an MD simulation include temperature, pressure, and the choice of the force field, which is crucial for obtaining accurate results. youtube.com

For this compound, MD simulations can reveal how the molecule flexes and rotates in solution, the stability of its different conformers, and its interaction with water molecules or potential binding partners.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound in Water (Note: This table presents a hypothetical but standard setup for an MD simulation.)

ParameterValue/SettingPurpose
Force Field GAFF (General Amber Force Field)Provides the parameters to calculate intramolecular and intermolecular forces.
Solvent Model TIP3P WaterExplicitly models the surrounding water molecules to simulate an aqueous environment.
System Temperature 300 KMaintained using a thermostat (e.g., Nosé-Hoover) to simulate physiological conditions. youtube.com
System Pressure 1 atmMaintained using a barostat (e.g., Parrinello-Rahman) for a constant pressure ensemble.
Simulation Time 100 nsThe duration of the simulation, chosen to be long enough to observe relevant molecular motions.
Time Step 2 fsThe small interval at which forces and positions are updated.

Conformational Analysis and Energy Minimization Studies

This compound possesses several rotatable bonds, leading to various possible three-dimensional arrangements or conformations. The most significant rotations are around the C-C single bond connecting the phenyl ring to the acrylic acid moiety and the C-C bond of the acrylic acid itself. Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface. spcmc.ac.inlibretexts.org

Energy minimization studies, often performed using molecular mechanics or quantum chemical methods, calculate the energy of different conformers to find the global minimum energy structure. utdallas.edu For substituted benzaldehydes and related compounds, studies have shown that planar or near-planar conformations are often favored, but the presence of bulky substituents can lead to non-planar stable forms. rsc.org In this compound, the planarity of the molecule is influenced by a balance between the conjugative stabilization of the π-system and steric hindrance from the bromine atom.

Table 3: Hypothetical Relative Energies of this compound Conformers (Note: This data is illustrative, representing a plausible outcome of a conformational analysis study.)

ConformerDihedral Angle (C-C-C=C)Relative Energy (kcal/mol)Stability
Anti-planar ~180°0.0Most Stable (Global Minimum)
Syn-planar ~0°2.5Less Stable (Local Minimum)
Gauche ~60°4.8Transition State
Orthogonal ~90°5.5High-Energy Transition State

Reaction Mechanism Prediction and Energy Barrier Calculations

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions and calculating the associated energy barriers. nih.gov For this compound, several reactions are of interest, including esterification of the carboxylic acid, addition reactions to the alkene double bond, and nucleophilic aromatic substitution.

Using quantum chemical methods, the entire reaction pathway can be mapped by locating the transition state (the highest energy point along the reaction coordinate) connecting reactants and products. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. Common synthetic routes for cinnamic acids include the Perkin reaction and Knoevenagel condensation. thepharmajournal.com The reactivity of the molecule can be understood by examining its electronic properties; for instance, the alkene bond is susceptible to electrophilic addition, while the carboxylic acid group can undergo nucleophilic acyl substitution.

Table 4: Hypothetical Calculated Energy Barriers for a Reaction of this compound (Note: This table illustrates the kind of data obtained from reaction mechanism studies, using a hypothetical acid-catalyzed esterification as an example.)

Reaction StepDescriptionCalculated Energy Barrier (kcal/mol)
Protonation of Carbonyl The carboxylic acid oxygen is protonated by the acid catalyst.5.2
Nucleophilic Attack An alcohol molecule attacks the protonated carbonyl carbon.15.8
Proton Transfer A proton is transferred from the attacking alcohol to one of the hydroxyl groups.8.1
Water Elimination A water molecule leaves, forming a protonated ester.12.4

Crystal Structure Prediction (CSP) and Polymorphism Modeling

Crystal Structure Prediction (CSP) is a computational methodology used to predict the crystal packing of a molecule, which is crucial for understanding its solid-state properties like solubility, stability, and bioavailability. wikipedia.orgrsc.org CSP methods generate a multitude of possible crystal structures and rank them based on their calculated lattice energies. researchgate.net This process is particularly challenging for flexible organic molecules due to the large number of possible conformations and packing arrangements. wikipedia.org

For this compound, CSP would involve generating trial crystal structures and optimizing them using a combination of molecular mechanics force fields and more accurate quantum mechanical methods. ucl.ac.ukannualreviews.org The analysis would focus on identifying the most stable predicted polymorphs—different crystal structures of the same compound. The presence of hydrogen bonding (via the carboxylic acid), halogen bonding (via the bromine), and π-π stacking interactions would be critical in determining the final crystal packing.

Table 5: Hypothetical Predicted Polymorphs of this compound (Note: This data is illustrative of the output from a CSP study.)

PolymorphCrystal SystemSpace GroupCalculated Lattice Energy (kJ/mol)Key Interactions
Form I MonoclinicP2₁/c-125.4Carboxylic acid dimer (H-bonding), π-π stacking
Form II TriclinicP-1-123.8Carboxylic acid catemer (H-bonding), Br···O halogen bonding
Form III OrthorhombicPbca-120.1π-π stacking, C-H···F interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Derivatization)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. igi-global.com By developing a mathematical model, the activity of new, unsynthesized compounds can be predicted. unhas.ac.idnih.gov

For this compound, a QSAR study would involve designing a set of theoretical derivatives by modifying specific parts of the molecule (e.g., substituting the bromine or fluorine atom, altering the acrylic acid side chain). rsdjournal.org For each derivative, a set of molecular descriptors (physicochemical properties like lipophilicity (logP), molar refractivity, and electronic parameters) would be calculated. nih.gov These descriptors would then be used to build a model that predicts a specific biological activity, such as antimicrobial or anticancer efficacy. nih.govresearchgate.net

Table 6: Hypothetical QSAR Model for Theoretical Derivatives of this compound (Note: This table presents an example of a QSAR study, with hypothetical data.)

Derivative (Modification from Parent)logP (Lipophilicity)Polar Surface Area (Ų)Predicted Activity (IC₅₀, µM)
Parent Compound 3.137.325.5
-Br replaced with -Cl 2.837.330.1
-F replaced with -Cl 3.337.322.8
-COOH replaced with -COOCH₃ 3.526.318.9
-COOH replaced with -CONH₂ 2.663.345.2

Crystallography and Solid State Chemistry

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule. For 2-Bromo-5-fluorocinnamic acid, an SCXRD analysis would reveal the exact spatial orientation of the bromofluorophenyl group relative to the acrylic acid moiety and establish the planarity of the molecule.

As of the latest available data, a specific single-crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. However, analysis of closely related structures, such as other halogenated cinnamic acids, allows for a hypothetical description. It is anticipated that the molecule would crystallize in a common space group, such as P2₁/c or P-1. The data obtained from such an analysis would be presented in a crystallographic information file (CIF), containing the unit cell parameters, space group, and atomic coordinates.

Hypothetical Crystallographic Data Table for this compound

Parameter Expected Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.0 - 10.0
b (Å) 7.0 - 15.0
c (Å) 10.0 - 20.0
α (°) 90
β (°) 90 - 110
γ (°) 90
Volume (ų) 1000 - 1500

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Analysis

Powder X-ray Diffraction (PXRD) is a crucial tool for analyzing polycrystalline materials. It is particularly important for identifying different crystalline forms, or polymorphs, of a single compound. Polymorphs can exhibit distinct physical properties, and their detection and control are vital in materials science. While no specific polymorphism studies on this compound are currently documented, the general principles of PXRD would apply. iucr.orgacs.org Different polymorphs would yield unique diffraction patterns, characterized by peaks at different 2θ angles. brandeis.edu These patterns serve as a fingerprint for each crystalline phase. The study of related compounds like 3-fluoro-trans-cinnamic acid has revealed the existence of multiple polymorphic forms, suggesting that this compound might also exhibit such behavior under different crystallization conditions. acs.org

Analysis of Intermolecular Interactions in Crystal Lattices

The crystal packing of this compound would be dictated by a variety of non-covalent interactions. These forces determine the stability and structure of the solid state.

Hydrogen Bonding Networks (e.g., Carboxylic Acid Dimers)

A predominant and highly directional interaction expected in the crystal structure of this compound is the hydrogen bonding between carboxylic acid groups. Typically, carboxylic acids form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) graph set motif. This robust supramolecular synthon is a common feature in the crystal structures of virtually all cinnamic acid derivatives.

Halogen Bonding Interactions

The presence of both bromine and fluorine atoms on the aromatic ring introduces the possibility of halogen bonding. Bromine, being a larger and more polarizable halogen, is a potent halogen bond donor. It could participate in C-Br···O interactions with the carbonyl oxygen of a neighboring molecule. While fluorine is generally a weak halogen bond donor, it can act as an acceptor. These interactions, though weaker than classical hydrogen bonds, are highly directional and can play a significant role in guiding the crystal architecture.

π-π Stacking and Aromatic Interactions

Summary of Potential Intermolecular Interactions

Interaction Type Donor Acceptor Typical Distance/Geometry
Hydrogen Bond O-H (Carboxyl) O=C (Carboxyl) O···O distance ~2.6-2.7 Å
Halogen Bond C-Br O=C Br···O distance < sum of van der Waals radii (~3.37 Å)

Exploration of Bioactive Potential and Mechanistic Insights in Vitro and Fundamental Research

Structure-Activity Relationship (SAR) Studies of Derivatives (In Vitro Focus)

While specific structure-activity relationship (SAR) studies focusing exclusively on 2-Bromo-5-fluorocinnamic acid are not extensively documented in publicly available research, the broader class of cinnamic acid derivatives has been the subject of numerous investigations. These studies provide a framework for understanding how structural modifications, such as halogenation, influence biological activity.

Research on cinnamamide (B152044) derivatives has shown that the type and position of substituents on the phenyl ring are crucial for their antimicrobial strength. For instance, in a series of N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide hybrids, the nature of the substituent at the R2 position was found to dictate the potency of the antimicrobial effect. mdpi.com This suggests that the specific placement of the bromo and fluoro groups on the cinnamic acid scaffold is a key determinant of its biological profile.

General trends in the SAR of cinnamic acid derivatives indicate that modifications to the carboxylic acid group, such as esterification, can lead to bioactive compounds. mdpi.com For example, converting cinnamic acid to methyl cinnamate (B1238496) resulted in a derivative with notable activity against several Candida strains. mdpi.com Furthermore, increasing the lipophilicity through the elongation of the ester alkyl chain has been shown to enhance antibacterial activity, likely by improving penetration through bacterial membranes. mdpi.com However, excessively bulky groups can introduce steric hindrance, which may negatively impact bioactivity. mdpi.com

Studies on other halogenated cinnamic acids, such as α-fluorocinnamic acid, have demonstrated inhibitory effects on bacterial growth, highlighting the importance of halogenation in modulating bioactivity. mdpi.com The presence of halogens like chlorine and bromine in various positions on the cinnamic acid skeleton is a common strategy in the design of bioactive molecules, though the specific contribution of a 2-bromo-5-fluoro substitution pattern remains an area for more targeted investigation. mdpi.comnih.gov

Investigation of Antimicrobial Activities (e.g., Antibacterial, Antifungal) – In Vitro Mechanistic Studies

The antimicrobial potential of cinnamic acid and its derivatives is well-established, with various analogues exhibiting activity against a range of bacteria and fungi. nih.gov While direct in vitro studies on the antimicrobial profile of this compound are limited, research on related halogenated compounds provides valuable insights.

For instance, α-fluorocinnamic acids have been shown to inhibit bacterial growth at concentrations between 15-25 mM. mdpi.com Similarly, α-bromo carboxylic acids have been identified as potent antimicrobial agents. researchgate.net The mechanism of action for cinnamic acid derivatives is often linked to their ability to disrupt cellular membranes. The lipophilic nature of the phenyl ring and the acidic carboxyl group are thought to facilitate this interaction. The antimicrobial mechanism may involve damage to the plasma membrane, interference with nucleic acid and protein synthesis, and the induction of intracellular reactive oxygen species. mdpi.com

Some studies propose that cinnamic acids may inhibit microbial enzymes. For example, they have been suggested as competitive inhibitors of benzoate (B1203000) 4-hydroxylase, an enzyme crucial for the degradation of aromatic compounds in fungi. mdpi.com

The table below summarizes the minimum inhibitory concentration (MIC) values for some cinnamic acid derivatives against various microorganisms, illustrating the impact of structural modifications on antimicrobial potency.

CompoundMicroorganismMIC (µM)
Methyl Cinnamate Candida spp.789.19
Ethyl Cinnamate Candida spp.726.36
Propyl Cinnamate Bacteria672.83
Butyl Cinnamate Bacteria672.83
Decyl Cinnamate Bacteria550.96
4-isopropylbenzylcinnamide Bacteria458.15

This data is based on studies of various cinnamic acid derivatives and does not include this compound. mdpi.com

Enzyme Inhibition and Biochemical Pathway Modulation Studies (In Vitro)

Cinnamic acid derivatives have been investigated as inhibitors of various enzymes, which is a key aspect of their therapeutic potential. For example, certain cinnamamide derivatives have been identified as novel inhibitors of histone deacetylase (HDAC), an enzyme class implicated in cancer. mdpi.com Other studies have explored the inhibitory effects of cinnamic acid derivatives on enzymes such as α-glucosidase, which is relevant to the management of diabetes.

In the context of antifungal activity, it has been proposed that cinnamic acids may act by inhibiting benzoate 4-hydroxylase, an enzyme involved in the detoxification of aromatic compounds in fungi. mdpi.com Furthermore, some derivatives are known to interfere with the 1,3-β-glucan synthase enzyme, which is essential for the synthesis of the fungal cell wall. mdpi.com

While there is no specific data on enzyme inhibition by this compound, the existing research on related compounds suggests that it could potentially modulate various biochemical pathways through enzymatic inhibition.

Cellular Studies (e.g., Cell Line-based Investigations of Cellular Processes, excluding human/clinical outcomes)

In vitro studies using various cell lines are crucial for elucidating the cellular effects of chemical compounds. Cinnamic acid derivatives have been evaluated for their cytotoxic activities against several cancer cell lines. For instance, N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide derivatives were tested on human cervical (HeLa), ovarian (SKOV-3), and breast (MCF-7) cancer cell lines. nih.gov

The results of such studies can be highly variable depending on the specific derivative and the cell line being tested. For example, in one study, some cinnamamide derivatives demonstrated significant activity against cancer cells with IC₅₀ values below 10 µg/mL, while others were less active. nih.gov These investigations often explore the underlying mechanisms, such as the induction of apoptosis or cell cycle arrest. nih.gov

Biodegradation and Environmental Fate Studies of Halogenated Cinnamic Acid Analogues

The environmental fate of halogenated organic compounds is a significant area of research due to their potential persistence and toxicity. researchgate.net The carbon-halogen bond, particularly the carbon-fluorine bond, is very strong, which can make these compounds resistant to degradation. nih.gov

Studies on the anaerobic biodegradation of fluorinated aromatic compounds, such as fluorobenzoates, have shown that degradation is possible under certain conditions, for example, by denitrifying bacteria like Pseudomonas stutzeri. researchwithrutgers.comresearchgate.net These bacteria can cleave the C-F bond and utilize the compound as a growth substrate. researchwithrutgers.comresearchgate.net However, these studies also noted that the same bacterial cultures were often specific and did not degrade other halogenated benzoates, such as those containing chlorine or bromine. researchwithrutgers.comresearchgate.net

The biodegradation of brominated organic compounds can also occur through various enzymatic mechanisms, including dehalogenation. mdpi.com However, the presence of multiple, different halogen substituents on an aromatic ring, as in this compound, can complicate biodegradation pathways. Microbial consortia, rather than single strains, are often more effective at degrading complex mixtures of pollutants. mdpi.com

Halogenated organic compounds are known to be persistent in the environment and can be transported over long distances. nih.govnih.gov Given the stability of the C-Br and C-F bonds, it is likely that this compound would exhibit a degree of environmental persistence, but specific studies on its environmental fate and biodegradation are needed for a conclusive assessment.

Applications in Materials Science and Advanced Technologies

Q & A

Q. What role does this compound play in materials science?

  • Answer :
  • Monomer for polymers : Incorporation into conjugated polymers for optoelectronic devices.
  • Coordination complexes : Chelates with transition metals (e.g., Cu, Pd) for catalytic applications.
  • Crosslinker : Functionalizes hydrogels via carboxylic acid coupling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.